7-Vinyl-pyrido[2,3-b]pyrazine
Description
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7-ethenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H7N3/c1-2-7-5-8-9(12-6-7)11-4-3-10-8/h2-6H,1H2 |
InChI Key |
RDLCDEWFDOFAPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=NC=CN=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Structural Effects
¹ Dihedral angle between donor (D) and acceptor (pyrido[2,3-b]pyrazine) moieties. ² ΔEST: Singlet-triplet energy gap.
Optoelectronic Properties
Halogenated Derivatives
Pharmaceuticals
Optoelectronics
- TADF Materials: Pyrido[2,3-b]pyrazine derivatives with donor-acceptor structures achieve ΔEST < 0.23 eV, enabling high-efficiency OLEDs .
Data Tables
Preparation Methods
Reaction Optimization and Catalysis
Key reaction parameters for pyrido[2,3-b]pyrazine synthesis include:
A representative optimization table for analogous compounds is adapted below:
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H<sub>2</sub>O | 20 | 12 | 62 |
| 2 | DCM | 20 | 10 | 58 |
| 3 | Ethanol | 20 | 9 | 89 |
| 4 | DMF | 20 | 11 | 71 |
Adapted from RSC Advances (2023), demonstrating ethanol’s superiority in achieving high yields.
Synthetic Pathway for 7-Substituted Derivatives
Substrate Selection and Mechanistic Insights
The general reaction mechanism proceeds via:
-
Knoevenagel condensation : Between indane-1,3-dione and the aldehyde, forming an α,β-unsaturated diketone intermediate.
-
Michael addition : 2-Aminopyrazine attacks the electrophilic β-carbon of the diketone.
-
Cyclization and aromatization : Intramolecular dehydration yields the pyrido[2,3-b]pyrazine core.
For 7-vinyl substitution, the aldehyde component must contain a vinyl group (e.g., CH<sub>2</sub>=CH–C<sub>6</sub>H<sub>4</sub>–CHO). Computational studies on analogous systems suggest that electron-donating groups (e.g., –OCH<sub>3</sub>) lower the energy gap (E<sub>gap</sub>), enhancing reactivity. A vinyl group’s conjugated π-system may similarly stabilize transition states, though experimental validation is required.
Post-Synthetic Modifications and Functionalization
While direct synthesis via MCRs is preferred, post-synthetic strategies could introduce vinyl groups:
-
Cross-coupling reactions : Suzuki-Miyaura coupling with vinylboronic acids at halogenated precursors.
-
Olefination : Wittig or Heck reactions on carbonyl-containing intermediates.
However, these methods introduce additional steps and potential side reactions, making the MCR approach more efficient for scale-up.
Characterization and Analytical Validation
Spectroscopic Techniques
-
FTIR : NH stretching (3193–3459 cm<sup>−1</sup>) and C=O vibrations (1566–1661 cm<sup>−1</sup>).
-
<sup>1</sup>H NMR : Aromatic protons (δ 6.8–8.9 ppm), vinyl protons (δ 5.2–6.5 ppm as multiplet), and NH singlet (δ 8.9–9.6 ppm).
-
<sup>13</sup>C NMR : Carbonyl carbons (δ 165–180 ppm), sp<sup>2</sup> carbons (δ 110–150 ppm).
Computational Validation
Density functional theory (DFT) at B3LYP/6-31G(d,p) level predicts:
Q & A
Q. Key considerations :
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems enhance coupling efficiency for alkynylation .
- Solvent effects : Polar aprotic solvents (e.g., NMP) improve solubility of halogenated intermediates .
How can spectroscopic and computational methods elucidate the electronic structure of this compound?
Basic Research Question
- Experimental characterization :
- Computational analysis :
What is the structure-activity relationship (SAR) of this compound in kinase inhibition?
Advanced Research Question
The vinyl group enhances lipophilicity and π-stacking with kinase active sites. Comparative studies show:
| Substituent | Target Kinase (IC₅₀) | Selectivity Notes |
|---|---|---|
| 7-Vinyl | FGFR1 (0.2 µM) | Binds via pyrazine N-hydrogen |
| 7-Trifluoromethyl | JAK2 (0.5 µM) | Improved metabolic stability |
| 7-Bromo | CDK4 (1.8 µM) | Moderate cytotoxicity |
Q. Methodological insights :
- Docking simulations : Pyrido[2,3-b]pyrazine derivatives form hydrogen bonds with hinge regions (e.g., FGFR1 Asp641) .
- In vitro assays : Kinase profiling using ADP-Glo™ assays identifies off-target effects .
How do photophysical properties of this compound derivatives enable applications in OLEDs?
Advanced Research Question
The vinyl group extends conjugation, reducing the HOMO-LUMO gap and enabling tunable emission (450–650 nm). Key findings:
Q. Experimental design :
- Solvatochromism studies : Solvent polarity effects on emission maxima validate intramolecular charge transfer .
- Device fabrication : Multilayer OLED structures (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) optimize electron-hole balance .
What strategies resolve contradictions in reported biological activities of pyrido[2,3-b]pyrazine derivatives?
Advanced Research Question
Discrepancies in IC₅₀ values often arise from assay conditions or substituent effects. For example:
Q. Resolution methods :
- Dose-response normalization : Adjust for batch-to-batch purity variations using HPLC-validated samples .
- Proteomic profiling : Identifies off-target interactions (e.g., CETP inhibition in tetrahydropyrido derivatives) .
How can regioselective functionalization of pyrido[2,3-b]pyrazine cores be achieved for targeted drug design?
Advanced Research Question
Regioselectivity is controlled by:
Q. Case study :
- 7-Vinyl vs. 8-Vinyl isomers : Steric effects from 6-methyl groups favor 7-substitution (3:1 ratio) in Heck reactions .
What computational tools predict the metabolic stability of this compound derivatives?
Advanced Research Question
- ADMET prediction : SwissADME estimates CYP450 metabolism hotspots (e.g., vinyl group oxidation) .
- MD simulations : Reveal binding stability in human serum albumin (HSA), affecting bioavailability .
Validation : Microsomal stability assays (e.g., human liver microsomes) confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
